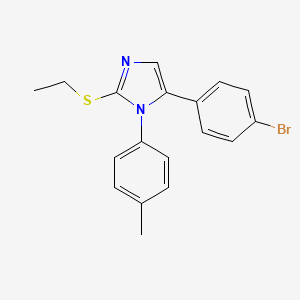

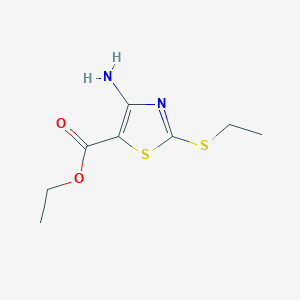

1-(5-氯-2-甲氧基苯基)-N-(3,5-二甲氧基苯基)-5-甲基-1H-1,2,3-三唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives is a multi-step process that often begins with simple aromatic compounds. In the case of N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide, the starting material was 4-chlorobenzenamine. The synthesis involved a series of reactions, culminating in the reaction between triazole ester and ethylene diamine. The conditions for this final step were optimized to a reaction temperature of approximately 78°C and a reaction time of 8 hours, with a molar ratio of triazole ester to ethylene diamine of 1:25. This method resulted in a high yield of up to 88%, demonstrating the efficiency of the synthesis process for this class of compounds .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the presence of a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms. This structure is often modified with various substituents that can significantly alter the compound's properties and biological activity. For instance, the addition of methoxy and chloro groups to the phenyl rings in the compound can influence its binding affinity to biological targets .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions due to the reactivity of the triazole ring and the substituents attached to it. The triazole ring can act as a scaffold for further functionalization, and the presence of amide groups can lead to interactions with enzymes, as seen in the inhibition of COX enzymes. The specific reactivity of the compound , "1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," would depend on the nature of the substituents and the overall molecular context .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of methoxy and chloro substituents can affect the compound's solubility, stability, and reactivity. These properties are crucial for the compound's potential as a pharmaceutical agent, as they determine its behavior in biological systems and its suitability for drug formulation. The specific properties of the compound would need to be determined through experimental studies, including solubility tests, stability assessments, and reactivity evaluations .

Anti-inflammatory Activity and Ulcerogenicity

The anti-inflammatory activity of triazole derivatives can be significant, as demonstrated by a series of novel 1-(4-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxamides. These compounds showed anti-inflammatory activity comparable to that of established drugs such as indomethacin and celecoxib. Moreover, the incidence of gastric ulceration was lower for these compounds compared to indomethacin, which is an important consideration for the development of safer anti-inflammatory medications. The inhibition of COX enzymes, particularly COX-1 and COX-2, was identified as a mechanism of action, with certain compounds demonstrating potent inhibitory effects. Docking studies were used to predict the binding mode of these compounds to the enzymes, providing insights into their potential as anti-inflammatory agents .

科学研究应用

合成和抗微生物活性

由于其与三唑衍生物的结构相似性,该化合物在合成新的抗微生物剂方面具有潜在应用。三唑化合物已被合成并评估了其对各种微生物的抗微生物特性。例如,Bektaş 等人(2007)合成了新型 1,2,4-三唑衍生物,表现出中等到良好的抗微生物活性。这表明我们的化合物,具有其三唑核心和特定取代基,可以探索类似的应用(Bektaş 等人,2007)。

抗氧化剂和生物活性

三唑环与特定的苯基取代基相结合,与显著的抗氧化剂和生物活性有关。Gilava 等人(2020)合成了三唑嘧啶并评估了它们的抗氧化活性,展示了三唑化合物在开发抗氧化剂中的潜力。这表明我们的化合物,由于其三唑和取代苯基,可能具有类似的抗氧化特性,并有待进一步研究生物应用(Gilava 等人,2020)。

属性

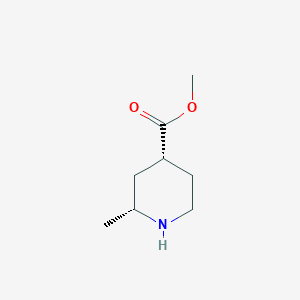

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-N-(3,5-dimethoxyphenyl)-5-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4/c1-11-18(19(25)21-13-8-14(26-2)10-15(9-13)27-3)22-23-24(11)16-7-12(20)5-6-17(16)28-4/h5-10H,1-4H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJKFSDKOVTUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=CC(=C2)Cl)OC)C(=O)NC3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxyazetidin-3-yl]acetic acid](/img/structure/B2540050.png)

![N-[[2-(2,2-difluoroethoxy)phenyl]methyl]propan-2-amine](/img/structure/B2540053.png)

![N-{3-[4-(trifluoromethyl)piperidin-1-yl]cyclobutyl}prop-2-enamide](/img/structure/B2540055.png)